molecular formula C8H12 B14476164 Oct-6-en-1-yne CAS No. 66927-83-1

Oct-6-en-1-yne

Cat. No.: B14476164
CAS No.: 66927-83-1
M. Wt: 108.18 g/mol
InChI Key: AIBLMPGTCGTXAD-UHFFFAOYSA-N
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Description

Oct-6-en-1-yne: is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The molecular formula of this compound is C8H12, and it features both a double bond (alkene) and a triple bond (alkyne) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium amide (NaNH2), alkyl halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Vinyl halides, alkyl amines

Mechanism of Action

The mechanism of action of Oct-6-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can undergo addition, substitution, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    Oct-1-yne: Similar structure but lacks the double bond.

    Hex-1-yne: Shorter carbon chain with a triple bond.

    Oct-2-en-4-yne: Contains both a double bond and a triple bond but in different positions.

Uniqueness: Oct-6-en-1-yne is unique due to the specific positioning of its double and triple bonds, which allows for distinct reactivity patterns and the formation of unique products in chemical reactions .

Properties

IUPAC Name

oct-6-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,4,6H,5,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBLMPGTCGTXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00797706
Record name Oct-6-en-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66927-83-1
Record name Oct-6-en-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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